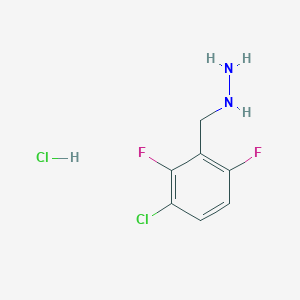
(3-Chloro-2,6-difluorobenzyl)hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-2,6-difluorobenzyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H7ClF2N2·HCl It is a derivative of benzylhydrazine, where the benzyl group is substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2,6-difluorobenzyl)hydrazine hydrochloride typically involves the reaction of (3-Chloro-2,6-difluorobenzyl)hydrazine with hydrochloric acid. The starting material, (3-Chloro-2,6-difluorobenzyl)hydrazine, can be prepared through a multi-step synthetic route that includes the halogenation of benzylhydrazine derivatives. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions followed by purification steps such as crystallization or distillation. The use of automated reactors and controlled environments ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2,6-difluorobenzyl)hydrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted benzylhydrazine derivatives.
Scientific Research Applications
(3-Chloro-2,6-difluorobenzyl)hydrazine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of substituted benzylhydrazine derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Chloro-2,6-difluorobenzyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-2-methylphenyl)hydrazine hydrochloride
- (3-Methoxy-2-methylphenyl)hydrazine hydrochloride
- 1-[2-(3-Methylphenyl)ethyl]hydrazine hydrochloride
Uniqueness
(3-Chloro-2,6-difluorobenzyl)hydrazine hydrochloride is unique due to the presence of both chlorine and fluorine atoms on the benzyl group. This substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H8Cl2F2N2 |
|---|---|
Molecular Weight |
229.05 g/mol |
IUPAC Name |
(3-chloro-2,6-difluorophenyl)methylhydrazine;hydrochloride |
InChI |
InChI=1S/C7H7ClF2N2.ClH/c8-5-1-2-6(9)4(3-12-11)7(5)10;/h1-2,12H,3,11H2;1H |
InChI Key |
FLUWOYKXAFFVDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)CNN)F)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2,4-Dioxo-5-(phenylmethylidene)-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11716370.png)
![(Z)-N-[1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B11716371.png)
![6-Iodo-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11716379.png)
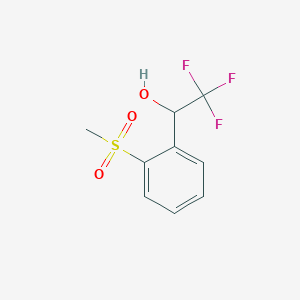
![(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B11716382.png)
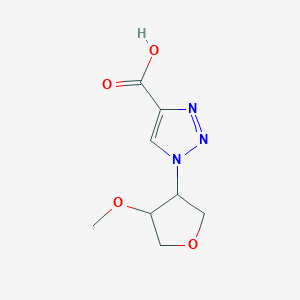
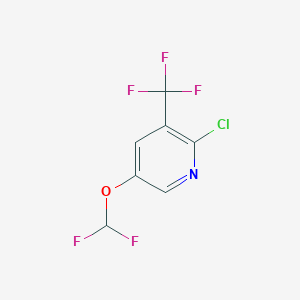

![(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonen-1-ol](/img/structure/B11716426.png)
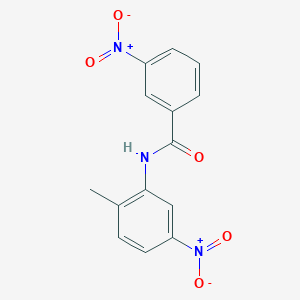

![5-Chloro-1-[(4-methoxyphenyl)methyl]-3-methylpyrazin-2-one](/img/structure/B11716452.png)
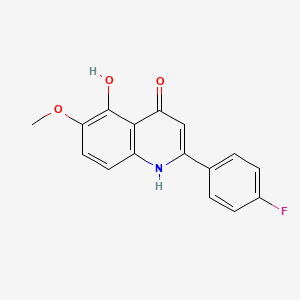
![4-[(1E)-2-(4-Chlorophenyl)-1-(hydroxyimino)ethyl]benzene-1,3-diol](/img/structure/B11716462.png)
